2-(4-isopropylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(4-isopropylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound with a complex structure that includes phenoxy, isoxazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The synthesis begins with the preparation of 4-isopropylphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form 2-(4-isopropylphenoxy)acetic acid.
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Isoxazole Formation: : The isoxazole ring is synthesized separately, often starting from a thiophene derivative. A common method involves the reaction of thiophene-2-carboxylic acid with hydroxylamine to form the corresponding isoxazole.
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Coupling Reaction: : The final step involves coupling the phenoxyacetic acid derivative with the isoxazole intermediate. This is typically achieved through an amide bond formation reaction, using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.
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Reduction: : Reduction reactions can target the amide bond, potentially converting it to an amine.
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Substitution: : The phenoxy and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated or ketone derivatives of the isopropyl group.
Reduction: Amine derivatives from the reduction of the amide bond.
Substitution: Various substituted phenoxy or thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(4-isopropylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole and thiophene rings could play a role in binding to specific molecular targets, while the phenoxy group might influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
2-(4-methylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(4-isopropylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The isopropyl group may influence the compound’s hydrophobicity and steric interactions, while the thiophene and isoxazole rings provide sites for potential bioactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13(2)14-5-7-16(8-6-14)23-12-19(22)20-11-15-10-17(24-21-15)18-4-3-9-25-18/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCCSSCPIFBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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